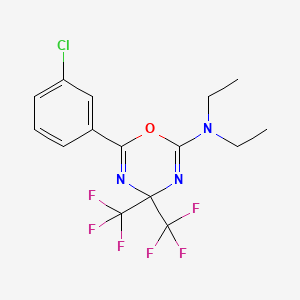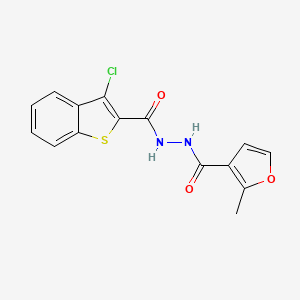
(3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,6E)-5-[(2-FLUOROPHENYL)METHYL]-2,8-DIOXA-3,4,6,7-TETRAAZANONA-3,6-DIENE-4,6-DIIUM-4,6-BIS(OLATE) is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6E)-5-[(2-FLUOROPHENYL)METHYL]-2,8-DIOXA-3,4,6,7-TETRAAZANONA-3,6-DIENE-4,6-DIIUM-4,6-BIS(OLATE) involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary, but typically involve the use of fluorophenyl derivatives and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced technologies and equipment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(3Z,6E)-5-[(2-FLUOROPHENYL)METHYL]-2,8-DIOXA-3,4,6,7-TETRAAZANONA-3,6-DIENE-4,6-DIIUM-4,6-BIS(OLATE) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorophenyl oxides, while reduction reactions may yield fluorophenyl alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions, contributing to the development of new materials and compounds .
Biology
In biological research, it is used to study the interactions between fluorophenyl derivatives and biological molecules, providing insights into their potential therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In industry, it is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3Z,6E)-5-[(2-FLUOROPHENYL)METHYL]-2,8-DIOXA-3,4,6,7-TETRAAZANONA-3,6-DIENE-4,6-DIIUM-4,6-BIS(OLATE) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate their activity, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl methyl sulfone: This compound shares a similar fluorophenyl group but differs in its overall structure and properties.
N-((4-FLUOROPHENYL)((2-METHYLBENZOYL)AMINO)METHYL)-2-METHYLBENZAMIDE: Another compound with a fluorophenyl group, used in different research contexts.
Uniqueness
What sets (3Z,6E)-5-[(2-FLUOROPHENYL)METHYL]-2,8-DIOXA-3,4,6,7-TETRAAZANONA-3,6-DIENE-4,6-DIIUM-4,6-BIS(OLATE) apart is its unique molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H13FN4O4 |
|---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
(E)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium |
InChI |
InChI=1S/C10H13FN4O4/c1-18-12-14(16)10(15(17)13-19-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3/b14-12-,15-13+ |
InChI Key |
UQPGDHMPKMVQPF-PMJBJKLVSA-N |
Isomeric SMILES |
CO/N=[N+](\C(CC1=CC=CC=C1F)/[N+](=N/OC)/[O-])/[O-] |
Canonical SMILES |
CON=[N+](C(CC1=CC=CC=C1F)[N+](=NOC)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-N'-(9H-fluoren-9-ylidene)piperidine-4-carbohydrazide](/img/structure/B11521586.png)
![N-[(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoyl]tryptophan](/img/structure/B11521593.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dinitrobenzamide](/img/structure/B11521604.png)
![4-[(2E)-2-benzylidenehydrazinyl]-2-methyl-6-nitro-1,2-benzothiazol-3(2H)-one 1-oxide](/img/structure/B11521613.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B11521622.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11521641.png)
![1-[(4-Amino-1,2,5-oxadiazol-3-yl)(methoxyimino)methyl]-4-{4-chloro-2-nitrophenyl}piperazine](/img/structure/B11521648.png)
![(2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11521653.png)

![2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol](/img/structure/B11521659.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11521667.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11521673.png)
![2-methoxy-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide](/img/structure/B11521678.png)
